molecular formula C10H17N3O2S B13230912 N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide

N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide

Cat. No.: B13230912
M. Wt: 243.33 g/mol
InChI Key: KAVOLDBQYHUPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide typically involves the following steps:

    Formation of the Pyridin-3-ylmethyl Intermediate: This can be achieved by reacting pyridine with a suitable alkylating agent.

    Attachment of the Aminopropyl Chain: The intermediate is then reacted with 3-aminopropylamine under controlled conditions to form the desired product.

    Sulfonamide Formation: Finally, the compound is treated with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying enzyme activity or protein interactions.

    Medicine: It could be investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections or as an enzyme inhibitor.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with bacterial cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide antibiotic.

    N-(pyridin-3-ylmethyl)methanesulfonamide: Lacks the aminopropyl chain but shares the sulfonamide and pyridine moieties.

    N-(3-aminopropyl)methanesulfonamide: Lacks the pyridine ring but contains the aminopropyl and sulfonamide groups.

Uniqueness

N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide is unique due to the presence of both the aminopropyl chain and the pyridine ring, which may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide

InChI

InChI=1S/C10H17N3O2S/c1-16(14,15)13(7-3-5-11)9-10-4-2-6-12-8-10/h2,4,6,8H,3,5,7,9,11H2,1H3

InChI Key

KAVOLDBQYHUPOG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CCCN)CC1=CN=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.